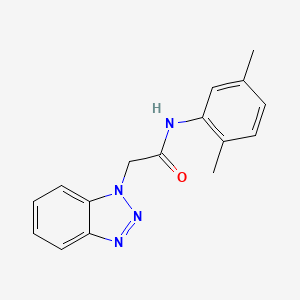

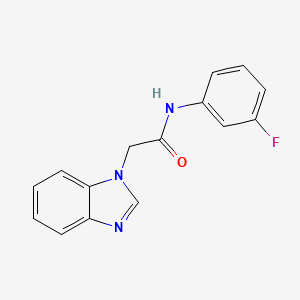

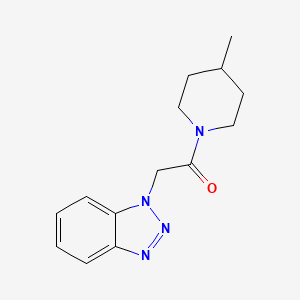

2-(1H-benzotriazol-1-yl)-N-(2,5-dimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1H-benzotriazol-1-yl)-N-(2,5-dimethylphenyl)acetamide, also known as BTA-DMPT, is a chemical compound that has been widely used in scientific research. It is a member of the benzotriazole family and has been found to have various biochemical and physiological effects. In

Mechanism of Action

2-(1H-benzotriazol-1-yl)-N-(2,5-dimethylphenyl)acetamide acts as a photoinitiator by absorbing light energy and generating free radicals that initiate polymerization reactions. The benzotriazole moiety absorbs light in the ultraviolet region and undergoes a photochemical reaction to form a radical cation. This radical cation then reacts with the co-initiator to generate free radicals that initiate the polymerization reaction.

Biochemical and Physiological Effects:

This compound has been found to have low toxicity and is not expected to have any significant biochemical or physiological effects at the concentrations used in scientific research. However, further studies are needed to fully understand the potential effects of this compound on human health and the environment.

Advantages and Limitations for Lab Experiments

2-(1H-benzotriazol-1-yl)-N-(2,5-dimethylphenyl)acetamide has several advantages as a photoinitiator for polymerization reactions. It has a high quantum yield, which means that it can generate a large number of free radicals per absorbed photon. It is also effective in initiating polymerization reactions at low concentrations, which reduces the risk of unwanted side reactions. However, this compound has some limitations as well. It is sensitive to oxygen and can undergo unwanted side reactions in the presence of oxygen. It is also less effective in initiating polymerization reactions in the visible region of the spectrum.

Future Directions

There are several future directions for research on 2-(1H-benzotriazol-1-yl)-N-(2,5-dimethylphenyl)acetamide. One area of research could focus on developing new photoinitiators based on the benzotriazole moiety that are more effective in initiating polymerization reactions in the visible region of the spectrum. Another area of research could focus on the potential environmental and health effects of this compound and other benzotriazole-based compounds. Finally, research could also explore the use of this compound as a stabilizer for other polymers and investigate its effectiveness in other applications such as adhesives and coatings.

Conclusion:

In conclusion, this compound is a chemical compound that has found widespread use in scientific research as a photoinitiator for polymerization reactions. It has several advantages as a photoinitiator, including a high quantum yield and low concentrations required for effective initiation. However, it also has some limitations and further research is needed to fully understand its potential effects on human health and the environment.

Synthesis Methods

2-(1H-benzotriazol-1-yl)-N-(2,5-dimethylphenyl)acetamide can be synthesized through a reaction between 2-aminobenzotriazole and 2,5-dimethylphenylacetyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified through recrystallization or column chromatography.

Scientific Research Applications

2-(1H-benzotriazol-1-yl)-N-(2,5-dimethylphenyl)acetamide has been widely used in scientific research as a photoinitiator for polymerization reactions. It has been found to be effective in initiating the polymerization of various monomers such as acrylates, methacrylates, and vinyl monomers. This compound has also been used as a stabilizer for polymers, particularly for polypropylene and polyethylene.

properties

IUPAC Name |

2-(benzotriazol-1-yl)-N-(2,5-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c1-11-7-8-12(2)14(9-11)17-16(21)10-20-15-6-4-3-5-13(15)18-19-20/h3-9H,10H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCBIJUJSFFBKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-2-azabicyclo[4.1.0]heptane](/img/structure/B7638560.png)

![[4-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B7638563.png)

![2-[(3S)-3-aminopiperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7638615.png)

![1-(4-Methylpiperidin-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B7638647.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclopropylcarbamoyl)acetamide](/img/structure/B7638660.png)